REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:4][CH:5]=[CH:6][CH:7]=1)[CH3:2].P(=O)(O)(O)O.C(O[C:17](=[O:19])[CH3:18])(=O)C>>[CH2:1]([C:3]1[S:4][C:5]([C:17](=[O:19])[CH3:18])=[CH:6][CH:7]=1)[CH3:2]
|
Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
C(C)C=1SC=CC1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The acids are evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the oil obtained
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Type
|
FILTRATION
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Details
|
is then filtered over a silica patch (eluent: 20% ethyl acetate, 80% heptane)
|
Type
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CUSTOM
|
Details
|
after evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(S1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |